molecular formula C10H14ClNOS B3060204 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride CAS No. 1956386-58-5

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Cat. No.: B3060204
CAS No.: 1956386-58-5
M. Wt: 231.74
InChI Key: ZILRHMIPALDQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.

Preparation Methods

Synthetic Routes and Reaction Conditions

A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization. Another method involves the Pummerer Rearrangement with 7-(trifluoromethyl)dibenzo[b,e][1,4]-thiazepine-5(11H)-carboxaldehyde 10-oxide, leading to the formation of new thiazepine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits notable antimicrobial activity, with derivatives showing antibacterial and antifungal properties comparable to standard drugs like ciprofloxacin and fluconazole.

    Medicine: Research into its anticonvulsant properties has revealed significant activity in various compounds, with some showing lower neurotoxicity compared to reference drugs like carbamazepine.

    Industry: Its versatility in chemical transformations makes it valuable for producing novel derivatives with potential medicinal applications.

Mechanism of Action

The mechanism by which 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth. The anticonvulsant properties are linked to its interaction with neurotransmitter receptors and ion channels in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Uniqueness

Compared to similar compounds, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride stands out due to its higher yield in synthesis and its broad spectrum of biological activities. Its derivatives have shown promising results in antimicrobial and anticonvulsant studies, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILRHMIPALDQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956386-58-5
Record name 1,4-Benzothiazepine, 2,3,4,5-tetrahydro-7-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956386-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Reactant of Route 3
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Reactant of Route 4
Reactant of Route 4
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Reactant of Route 5
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Reactant of Route 6
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.